Ethyl {[amino(imino)methyl]thio}acetate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Ethyl {[amino(imino)methyl]thio}acetate hydrochloride involves several steps. One common method includes the reaction of cysteamine hydrochloride with ethyl 2-bromopropanoate in the presence of anhydrous sodium acetate in ethanol . This reaction produces the desired thiazolidine analogs, which are then converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Ethyl {[amino(imino)methyl]thio}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include sodium acetate, ethanol, and various oxidizing and reducing agents
Scientific Research Applications
Ethyl {[amino(imino)methyl]thio}acetate hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl {[amino(imino)methyl]thio}acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl {[amino(imino)methyl]thio}acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-bromopropanoate: Used in the synthesis of thiazolidine analogs.
Cysteamine hydrochloride: A precursor in the synthesis of this compound.
Thiazole derivatives: These compounds share similar chemical structures and properties. The uniqueness of this compound lies in its specific chemical structure and its applications in various scientific research fields.
Properties
IUPAC Name |
ethyl 2-carbamimidoylsulfanylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S.ClH/c1-2-9-4(8)3-10-5(6)7;/h2-3H2,1H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKWEHAOVLAGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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